![molecular formula C22H16BrN3S B2598707 5-(4-Bromophenyl)sulfanyl-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine CAS No. 866136-23-4](/img/structure/B2598707.png)
5-(4-Bromophenyl)sulfanyl-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine
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Overview
Description
The compound “5-(4-Bromophenyl)sulfanyl-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazine ring, which is a type of heterocyclic compound. This ring is substituted with a 4-bromophenyl group, a 4-methylphenyl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the sulfur atom, which is often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point .Scientific Research Applications
Chemical Structure and Properties
The compound 5-(4-Bromophenyl)sulfanyl-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine demonstrates intriguing chemical properties. A related compound, 4-({[4-amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, has been analyzed for its crystal structure, revealing a planar triazine ring with specific dihedral angles to adjacent molecular structures. This analysis is significant as it helps understand the geometric and electronic properties of the triazine class of compounds, which are essential for their applications in scientific research (Fun et al., 2011).
Applications in Antitubercular Agents
Triazines, including derivatives similar to the compound , have been synthesized and evaluated for antitubercular activity. For instance, a series of triazines synthesized from 5-alkyl-1,3,4-thiadiazole-2-thioles showed promising in vitro antitubercular activity (Kidwai et al., 1998). This application is crucial as it offers a potential pathway for developing new antitubercular drugs.
Potential in Heterocyclization and Alkylation Reactions
Research on 5,6-diphenyl-1,2,4-triazine-3-thione, a compound closely related to 5-(4-Bromophenyl)sulfanyl-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine, indicates its use in alkylation and heterocyclization reactions. These reactions produce various derivatives with potential applications in medicinal chemistry and materials science (Rybakova et al., 2020).
Larvicidal and Antimicrobial Activities
Some novel triazinone derivatives, including those structurally similar to the compound in focus, have been found to exhibit larvicidal and antimicrobial activities. This indicates potential applications in pest control and as antimicrobial agents (Kumara et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(4-bromophenyl)sulfanyl-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3S/c1-15-7-9-17(10-8-15)21-24-22(27-19-13-11-18(23)12-14-19)20(25-26-21)16-5-3-2-4-6-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWHVRAKOMUOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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